molecular formula C13H8Cl2N2S3 B3010936 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 672951-73-4

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B3010936
CAS No.: 672951-73-4
M. Wt: 359.3
InChI Key: RJVMZQWXUNUOEQ-UHFFFAOYSA-N
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Description

“4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine” is a chemical compound . It is also known as "2,4-DICHLOROPHENYL 2-(METHYLSULFANYL)THIENO[3,2-D]PYRIMIDIN-4-YL SULFIDE" .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a class of compounds that “this compound” belongs to, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[3,2-d]pyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as boiling point, melting point, density, molecular formula, molecular weight, and other physical properties can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Thieno[3,2-d]pyrimidine derivatives have been synthesized through various chemical reactions, offering insights into their potential applications in organic chemistry and drug development. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with alkylants to form thieno[2,3-d]pyrimidines demonstrates the compound's versatility in forming structurally diverse molecules (Briel, Franz, & Dobner, 2002).

Fluorescence and Computational Analysis

  • The solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been studied, showcasing the potential use of thieno[3,2-d]pyrimidine derivatives in materials science and sensor technology (Yokota et al., 2012).

Cytostatic and Antiviral Profiling

  • Thieno-fused 7-deazapurine ribonucleosides derived from thieno[3,2-d]pyrimidines have shown promising cytostatic and antiviral activities, indicating their potential in the development of new cancer and antiviral therapies (Tichy et al., 2017).

Tautomerism Studies

  • Research on the azido-tetrazole tautomerism of methylsulfanyl thieno[3,2-d]pyrimidine derivatives has contributed to a better understanding of the chemical behavior and stability of such compounds, which is crucial for their potential application in pharmaceuticals and chemical synthesis (Sirakanyan, Hakobyan, & Hovakimyan, 2019).

Antitumor Activity Evaluation

  • The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives highlight their potential in cancer treatment, as some compounds showed potent anticancer activity, comparable to established drugs (Hafez & El-Gazzar, 2017).

Synthesis Techniques and Novel Derivatives

  • Advanced synthesis techniques and the creation of novel thieno[3,2-d]pyrimidine derivatives contribute to the expansion of this compound class in medicinal chemistry, providing new avenues for drug discovery and development (Dong et al., 2012).

Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S3/c1-18-13-16-9-4-5-19-11(9)12(17-13)20-10-3-2-7(14)6-8(10)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMZQWXUNUOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=C(C=C(C=C3)Cl)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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